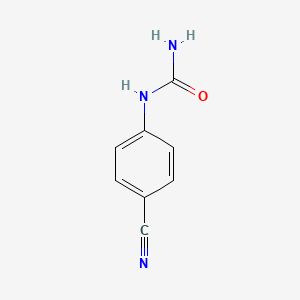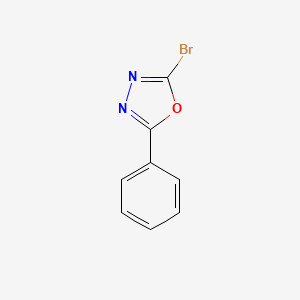
N-(4-cyanophenyl)urea
Vue d'ensemble
Description
N-(4-cyanophenyl)urea is a useful research compound. Its molecular formula is C8H7N3O and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Plant Biology Applications
- Urea derivatives like N-(4-cyanophenyl)urea have shown promise as positive regulators of cell division and differentiation in plants. They exhibit cytokinin-like activity, often surpassing that of adenine compounds, and are extensively used in in vitro plant morphogenesis studies. Some derivatives specifically enhance adventitious root formation, demonstrating a significant role in plant growth and development (Ricci & Bertoletti, 2009).
Chemical Synthesis and Molecular Interaction
- In the field of organic chemistry, research has shown the utility of urea derivatives in the synthesis of other compounds. For instance, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been applied for the synthesis of ureas from carboxylic acids, demonstrating the versatility of these compounds in chemical reactions (Thalluri et al., 2014).
Agriculture and Fertilizer Use
- Urea-based fertilizers, including those derived from this compound, play a crucial role in agriculture. Studies have investigated the impact of urea and its derivatives on nitrogen uptake and crop yield. For example, the use of urease inhibitors with urea fertilizers has been shown to reduce ammonia volatilization, thereby enhancing nitrogen utilization by crops (Norman et al., 2009).
Environmental Impact and Pollution Control
- Urea and its derivatives, including this compound, have been studied for their environmental impact, particularly in relation to pollution and water quality. For instance, the addition of urea to phosphorus-rich lakes has been shown to potentially degrade water quality by promoting the growth of harmful algae (Finlay et al., 2010).
Biochemistry and Medicinal Applications
- In the field of biochemistry, urea derivatives are studied for their interactions with proteins and enzymes. For example, this compound has been utilized in studies investigating cytokinin-specific binding proteins, highlighting its relevance in biochemical research (Fujimoto et al., 1998).
Mécanisme D'action
Mode of Action
Urea derivatives typically interact with their targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Urea and its derivatives are known to play a role in the urea cycle, a crucial metabolic pathway responsible for eliminating excess nitrogen from the body .
Pharmacokinetics
The pharmacokinetics of urea derivatives can be influenced by factors such as their chemical structure, solubility, and the presence of functional groups .
Result of Action
Urea derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-cyanophenyl)urea. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with targets .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
N-(4-cyanophenyl)urea plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including amino acids such as phenylalanine, tyrosine, tryptophan, and histidine, as well as RNA nucleobases like adenine, guanine, cytosine, and uracil . These interactions are primarily noncovalent and involve hydrophobic interactions, hydrogen bonding, and π-π stacking . The compound’s ability to modulate the stability of biological macromolecules makes it a valuable tool in biochemical research.
Cellular Effects
This compound influences various cellular processes, including cell growth, gene expression, and cellular metabolism. Studies have shown that urea concentrations can affect biomass production and pigment biosynthesis in certain algae species . Additionally, this compound has been found to impact intracellular nitrogen assimilation and catabolism, which are crucial for cellular function and metabolism . The compound’s effects on cell signaling pathways and gene expression further highlight its importance in cellular biology research.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with enzymes and proteins at the molecular level. It has been shown to interact with the active sites of enzymes, such as urease, by forming hydrogen bonds and stabilizing enzyme-substrate complexes . These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound has been found to be stable under various conditions, but its long-term effects on cellular function can vary depending on the experimental setup . Studies have shown that this compound can maintain its biochemical activity over extended periods, making it suitable for long-term research applications . Its degradation products and their potential impact on cellular function should be carefully monitored.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has shown that the compound can have both beneficial and adverse effects depending on the dosage administered. At lower doses, this compound can enhance nitrogen metabolism and improve overall health in animal models . At higher doses, it can lead to toxic effects, including disruptions in nitrogen balance and increased excretion of nitrogenous waste . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the urea cycle and nitrogen metabolism. The compound interacts with enzymes such as alanine aminotransferase and aspartate aminotransferase, which play crucial roles in nitrogen metabolism . These interactions can influence metabolic flux and metabolite levels, affecting overall cellular function and health. Understanding the metabolic pathways involving this compound is essential for optimizing its use in biochemical research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. In certain tissues, the movement of urea across cell membranes is facilitated by proteins from the SLC14A family of urea transporters . These transporters play a crucial role in the compound’s localization and accumulation within cells, affecting its overall activity and function. The distribution of this compound within different tissues can also influence its biochemical effects and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . Understanding the subcellular localization of this compound can provide insights into its mechanisms of action and potential applications in biochemical research. Additionally, the compound’s localization can influence its interactions with other biomolecules and its overall efficacy in various experimental setups.
Propriétés
IUPAC Name |
(4-cyanophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-5-6-1-3-7(4-2-6)11-8(10)12/h1-4H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFRZTMXDWOXIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585413 | |
| Record name | N-(4-Cyanophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86065-51-2 | |
| Record name | N-(4-Cyanophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1285596.png)


![N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide](/img/structure/B1285607.png)



![[6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1285663.png)





